6-phenoxyhexan-1-ol
Overview
Description
6-Phenoxyhexan-1-ol is an organic compound with the molecular formula C₁₂H₁₈O₂ and a molecular weight of 194.27 g/mol . It is a colorless, crystalline solid that is soluble in water, ethanol, and ether. This compound is primarily used in the production of various industrial chemicals, pharmaceuticals, and agrochemicals.
Preparation Methods
6-Phenoxyhexan-1-ol can be synthesized through the reaction of phenol and 1-hexanol in the presence of an acid catalyst. The reaction is typically carried out under reflux with constant stirring, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Phenoxyhexan-1-ol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Phenoxyhexan-1-ol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-phenoxyhexan-1-ol involves its interaction with molecular targets and pathways. It exhibits antibacterial properties and is effective against certain strains of bacteria . Its antifungal and anti-inflammatory activities are attributed to its ability to inhibit specific enzymes and signaling pathways involved in inflammation and fungal growth.
Comparison with Similar Compounds
6-Phenoxyhexan-1-ol can be compared with other similar compounds such as:
Properties
IUPAC Name |
6-phenoxyhexan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c13-10-6-1-2-7-11-14-12-8-4-3-5-9-12/h3-5,8-9,13H,1-2,6-7,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAAHYOKTFZJFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60485192 | |
Record name | 1-Hexanol, 6-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60485192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16654-54-9 | |
Record name | 1-Hexanol, 6-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60485192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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